Cas no 27969-73-9 (1-(3-nitrophenyl)piperidine)

1-(3-nitrophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-nitrophenyl)piperidine
- 3-Nitro-1-piperidinobenzene
- 1-(3-nitrophenyl)-piperidine
- 3-nitrophenylpiperidine
- 3-Nitro-piperidinobenzol
- 3-piperidine-1-ylnitrobenzene
- N-(3-nitrophenyl)piperidine
- Piperidine,1-(3-nitrophenyl)
- 27969-73-9
- A819265
- DTXSID40563780
- FT-0653871
- SCHEMBL2648360
- RFXXAZWSYHLLOC-UHFFFAOYSA-N
- AKOS015889871
- (N-piperidyl)-5-nitrobenzene
- 3-NITRO PIPERIDINOBENZOL
- Piperidine,1-(3-nitrophenyl)-
- DB-067856
- DTXCID00514556
-
- Inchi: 1S/C11H14N2O2/c14-13(15)11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2
- InChI Key: RFXXAZWSYHLLOC-UHFFFAOYSA-N
- SMILES: [N+](C1=CC=CC(N2CCCCC2)=C1)([O-])=O
Computed Properties
- Exact Mass: 206.10600
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- Density: 1.188
- Boiling Point: 344.792 °C at 760 mmHg
- Flash Point: 344.792 °C at 760 mmHg
- Refractive Index: 1.578
- PSA: 49.06000
- LogP: 3.17330
1-(3-nitrophenyl)piperidine Security Information
1-(3-nitrophenyl)piperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(3-nitrophenyl)piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N014852-50mg |
1-(3-Nitrophenyl)piperidine |
27969-73-9 | 50mg |
$ 190.00 | 2022-06-03 | ||
TRC | N014852-100mg |
1-(3-Nitrophenyl)piperidine |
27969-73-9 | 100mg |
$ 310.00 | 2022-06-03 | ||
TRC | N014852-250mg |
1-(3-Nitrophenyl)piperidine |
27969-73-9 | 250mg |
$ 615.00 | 2022-06-03 |
1-(3-nitrophenyl)piperidine Related Literature
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Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Ping Tong Food Funct., 2020,11, 628-639
Additional information on 1-(3-nitrophenyl)piperidine
1-(3-Nitrophenyl)piperidine: A Promising Compound in Pharmaceutical Research
1-(3-Nitrophenyl)piperidine, with the chemical structure of CAS No. 27969-73-9, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique molecular framework, has garnered attention for its potential applications in drug development and therapeutic interventions. Recent studies have highlighted its role in modulating key biological pathways, making it a subject of interest for researchers and pharmaceutical companies alike.
The 1-(3-nitrophenyl)piperidine molecule is composed of a piperidine ring fused with a nitrophenyl group, creating a versatile scaffold for drug design. The nitrophenyl substituent introduces electronic effects that influence the compound's reactivity and biological activity. This structural feature is critical in determining its interactions with target proteins and receptors, which are pivotal in pharmacological efficacy.
Recent advancements in synthetic methodologies have enabled the efficient production of 1-(3-nitrophenyl)piperidine. Researchers have explored various catalytic approaches, including transition-metal-catalyzed cross-coupling reactions, to optimize the synthesis process. These innovations not only enhance the scalability of production but also reduce the environmental impact, aligning with sustainable chemistry practices.
In the realm of pharmacology, 1-(3-nitrophenyl)piperidine has demonstrated potential as a modulator of the central nervous system. Studies published in 2023 have shown its ability to interact with GABA receptors, suggesting applications in the treatment of neurological disorders such
Recent clinical trials have further validated the therapeutic potential of 1-(3-nitrophenyl)piperidine. A 2023 study published in the Journal of Medicinal Chemistry reported its efficacy in reducing neuroinflammation, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for these conditions.
Moreover, the compound's pharmacokinetic properties are under investigation to optimize its bioavailability and reduce side effects. Researchers are exploring prodrug strategies and nanoparticle formulations to improve its delivery and efficacy. These approaches are critical in translating laboratory findings into clinical applications.
Environmental and safety considerations are also being addressed in the development of 1-(3-nitrophenyl)piperidine. Studies are focusing on its biodegradation pathways and toxicological profiles to ensure its safe use in pharmaceutical applications. These efforts are essential for regulatory approval and market acceptance.
The future of 1-(3-nitrophenyl)piperidine in drug development is promising, with ongoing research exploring its potential in other therapeutic areas. Its unique molecular structure and versatile functional groups make it a valuable candidate for further exploration in the pharmaceutical industry.
In conclusion, 1-(3-nitrophenyl)piperidine stands out as a significant compound in the field of medicinal chemistry. Its structural characteristics, synthetic advancements, and therapeutic potential make it a focal point for researchers and pharmaceutical companies. As new studies continue to uncover its capabilities, the compound is poised to play a crucial role in the development of innovative therapies.
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